Spiro[5.5]undecane-3-carbaldehyde

physicochemical property drug-likeness fragment-based design

Spiro[5.5]undecane-3-carbaldehyde (CAS 869769-23-3) is a spirocyclic aldehyde composed of two cyclohexane rings fused at a single quaternary carbon, with a formyl substituent at the 3-position. Its molecular formula is C₁₂H₂₀O (MW 180.29 g/mol), and it exhibits a computed XLogP3 of 3.9, a topological polar surface area of 17.1 Ų, and a single rotatable bond, defining a compact, relatively lipophilic scaffold with limited conformational flexibility.

Molecular Formula C12H20O
Molecular Weight 180.291
CAS No. 869769-23-3
Cat. No. B2932781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[5.5]undecane-3-carbaldehyde
CAS869769-23-3
Molecular FormulaC12H20O
Molecular Weight180.291
Structural Identifiers
SMILESC1CCC2(CC1)CCC(CC2)C=O
InChIInChI=1S/C12H20O/c13-10-11-4-8-12(9-5-11)6-2-1-3-7-12/h10-11H,1-9H2
InChIKeyIMXNDGKDOMFUFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[5.5]undecane-3-carbaldehyde (CAS 869769-23-3): A Rigid Spirocyclic Aldehyde Building Block for Medicinal Chemistry and Ligand Design


Spiro[5.5]undecane-3-carbaldehyde (CAS 869769-23-3) is a spirocyclic aldehyde composed of two cyclohexane rings fused at a single quaternary carbon, with a formyl substituent at the 3-position [1]. Its molecular formula is C₁₂H₂₀O (MW 180.29 g/mol), and it exhibits a computed XLogP3 of 3.9, a topological polar surface area of 17.1 Ų, and a single rotatable bond, defining a compact, relatively lipophilic scaffold with limited conformational flexibility [1]. Commercial availability is primarily through specialty chemical suppliers at a minimum purity specification of 95% .

Why Generic Aldehydes or Other Spiro Cores Cannot Replace Spiro[5.5]undecane-3-carbaldehyde in Structure-Based Selection


Simple monocyclic aldehydes such as cyclohexanecarbaldehyde lack the spirocyclic junction that confers a defined three-dimensional vector orientation and enhanced metabolic stability observed in spiro[5.5]undecane-based scaffolds [1]. Within the spiro family, ring-size variants (e.g., spiro[4.5]decane) introduce different ring-strain energies and conformational envelopes, while positional isomers (e.g., 2-carbaldehyde) alter the spatial presentation of the formyl group relative to the spiro center [2]. These structural differences translate into measurable variations in physicochemical properties, conformational rigidity, and ultimately biological target engagement, making inter-class or inter-positional substitution scientifically unjustified without explicit comparative data.

Quantitative Differentiation Evidence for Spiro[5.5]undecane-3-carbaldehyde Against Closest Analogs


Lipophilicity (XLogP3) and Hydrogen-Bonding Capacity Differentiation from Monocyclic Cyclohexanecarbaldehyde

Spiro[5.5]undecane-3-carbaldehyde exhibits a computed XLogP3 of 3.9, compared to 1.9 for cyclohexanecarbaldehyde, representing a 2.0 log unit increase in lipophilicity [1][2]. Both compounds possess one hydrogen-bond acceptor, but the spirocyclic scaffold provides greater hydrophobic surface area, which can enhance membrane permeability and binding to lipophilic protein pockets.

physicochemical property drug-likeness fragment-based design

Boiling Point and Density Shift Relative to Parent Spiro[5.5]undecane Hydrocarbon

Introduction of the aldehyde group raises the predicted boiling point from approximately 219.9 °C (spiro[5.5]undecane) to 274.6 ± 9.0 °C (spiro[5.5]undecane-3-carbaldehyde) , an increase of ~55 °C. Density increases from ~0.9 g/cm³ to 0.96 ± 0.1 g/cm³ . This shift reflects the additional dipolar interactions and molecular weight contribution of the formyl group.

thermal property purification formulation

Conformational Rigidity: Spiro[5.5]undecane Scaffold Adopts a Single Dominant Chair-Chair Conformation

The spiro[5.5]undecane system, and its oxa-analog 1,7-dioxaspiro[5.5]undecane, adopt chair-chair conformations that are more than 2 kcal mol⁻¹ more stable than alternative conformers [1]. This strong energetic preference for a single defined three-dimensional shape contrasts with monocyclic systems that sample multiple conformations. The 3-carbaldehyde substituent projects from this rigid scaffold at a geometrically constrained vector angle, providing a predictable spatial presentation unmatched by flexible-chain aldehydes or smaller-ring spiro systems (e.g., spiro[4.5]decane) which exhibit different puckering and ring-flip dynamics [2].

conformational analysis ligand design molecular modeling

Regiochemical Availability: 3-Carbaldehyde Is Commercially Supplied at 95% Purity While 2-Carbaldehyde Is Not a Standard Catalog Item

Spiro[5.5]undecane-3-carbaldehyde is stocked by multiple vendors at a minimum purity of 95% (e.g., AKSci Cat. 1008DP) , whereas spiro[5.5]undecane-2-carbaldehyde is not listed as a standard product by major chemical suppliers and appears only as a substructure in complex natural product derivatives . The 3-carbaldehyde regioisomer thus offers immediate procurement with batch-level quality assurance, eliminating the need for custom synthesis and associated lead-time and cost uncertainties.

commercial availability procurement synthetic accessibility

Scaffold Privilege in Bioactive Molecules: 3,9-Disubstituted Spiro[5.5]undecanes Demonstrate Cardiovascular Activity with Defined SAR at the 3-Position

A patent on 3,9-disubstituted-spiro[5.5]undecanes (US 5,446,057) reports compounds active on the cardiovascular system for treating heart failure and hypertension, with substitution at the 3-position being critical for activity [1]. Specifically, the 3-position accommodates alkyl or alkenyl substituents that modulate pharmacological potency. While the patent does not include the 3-carbaldehyde itself, the aldehyde serves as a direct synthetic precursor to these bioactive 3-substituted derivatives, establishing the 3-position as a validated vector for target engagement [1].

cardiovascular structure-activity relationship patent pharmacology

Fragment Library Descriptors: Low Rotatable Bond Count and Minimal H-Bond Donors Differentiate from Flexible-Chain Aldehydes

Spiro[5.5]undecane-3-carbaldehyde has a rotatable bond count of 1 and zero hydrogen-bond donors, compared to linear aliphatic aldehydes such as octanal (rotatable bonds = 6, HBD = 0) or phenylacetaldehyde (rotatable bonds = 2, HBD = 0) [1][2]. In fragment-based screening libraries, low rotatable bond count (<3) is a key descriptor for ligand efficiency and binding-site complementarity [3]. The spiro scaffold thus provides a pre-shaped, low-entropy fragment that is more likely to yield high ligand efficiency upon elaboration.

fragment-based drug discovery lead-likeness library design

Procurement-Justified Application Scenarios for Spiro[5.5]undecane-3-carbaldehyde


Fragment-Based Drug Discovery Library Design Targeting CNS Receptors

With an XLogP3 of 3.9 and a rigid scaffold presenting a single formyl attachment point, spiro[5.5]undecane-3-carbaldehyde is an ideal fragment for CNS-targeted libraries where balanced lipophilicity and low conformational entropy enhance hit rates [1]. Its low rotatable bond count (1) and absence of hydrogen-bond donors align with fragment library design guidelines [2].

Synthesis of 3-Substituted Spiro[5.5]undecane Cardiovascular Agents

As a direct synthetic precursor to the 3-substituted pharmacophore validated in US Patent 5,446,057 for heart failure and hypertension [3], this aldehyde enables rapid analog generation via reductive amination, Grignard addition, or Wittig reactions at the 3-position.

Chiral Ligand Construction for Asymmetric Catalysis

The spiro[5.5]undecane scaffold has been successfully employed in chiral bis(isoxazoline) ligands (SPRIX type) that coordinate Cu(II) and catalyze enantioselective conjugate additions [4]. Spiro[5.5]undecane-3-carbaldehyde provides a functionalized entry point for constructing such ligand families with diverse chelating architectures.

Physicochemical Property Benchmarking in Spirocycle Comparison Studies

The distinct combination of boiling point (274.6 °C), density (0.96 g/cm³), and clogP (3.9) relative to both smaller-ring spiro analogs and monocyclic aldehydes [1] makes this compound a useful standard for computational chemistry validation sets and QSPR model development focusing on spirocyclic systems.

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